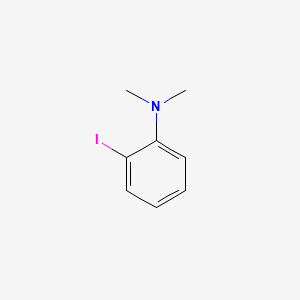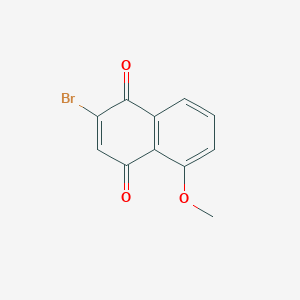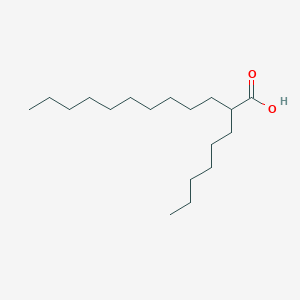
Furan-3,4-dicarbaldehyde
Vue d'ensemble
Description
Furan-3,4-dicarbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and two formyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furan-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of 3,4-dimethylfuran using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. Another method involves the Vilsmeier-Haack reaction, where furan is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of furan derivatives under controlled conditions. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency and selectivity of the oxidation process. Additionally, continuous flow reactors are employed to optimize reaction conditions and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: Furan-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form furan-3,4-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound using reducing agents such as sodium borohydride can yield the corresponding alcohol, furan-3,4-dimethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines, and other nucleophiles.
Major Products Formed:
Oxidation: Furan-3,4-dicarboxylic acid.
Reduction: Furan-3,4-dimethanol.
Substitution: Schiff bases, hydrazones.
Applications De Recherche Scientifique
Furan-3,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and polymers.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: this compound derivatives have shown promise as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its reactive formyl groups
Mécanisme D'action
The mechanism of action of furan-3,4-dicarbaldehyde is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. The formyl groups can react with amino or thiol groups in proteins and enzymes, leading to the formation of Schiff bases or thioacetals. This interaction can modulate the activity of the target molecules, resulting in various biological effects. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Comparaison Avec Des Composés Similaires
Furan-3,4-dicarbaldehyde can be compared with other furan derivatives, such as:
Furan-2,5-dicarbaldehyde: Similar in structure but with formyl groups at the 2 and 5 positions. It is used in the synthesis of polyamides and bisamines.
Furan-2-carbaldehyde (furfural): A simpler derivative with a single formyl group at the 2 position, widely used in the production of resins and as a solvent.
5-Hydroxymethylfuran-2-carbaldehyde: Contains a hydroxymethyl group and a formyl group, used in the synthesis of biodegradable polymers and as a precursor for various chemical reactions .
This compound is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
furan-3,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-1-5-3-9-4-6(5)2-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZUNQVRNQWCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472990 | |
| Record name | Furan-3,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-25-7 | |
| Record name | Furan-3,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















